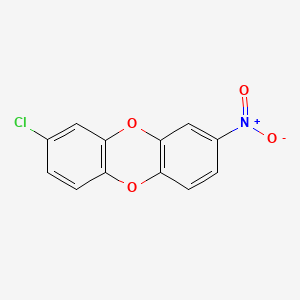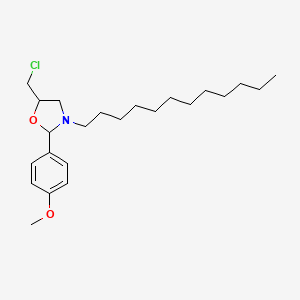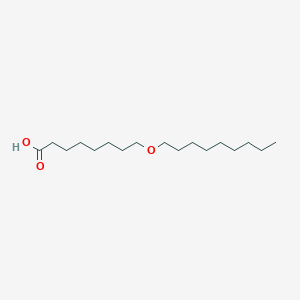
8-(Nonyloxy)octanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-(Nonyloxy)octanoic acid is a carboxylic acid derivative with the molecular formula C17H34O3 It is characterized by a nonyloxy group attached to an octanoic acid backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
8-(Nonyloxy)octanoic acid can be synthesized through the condensation of the disodium salts of eight-carbon w-hydroxy carboxylic acids with nine-carbon alkyl tosylates . This method involves the use of specific reagents and controlled reaction conditions to ensure the successful formation of the desired product.
Industrial Production Methods
Industrial production of this compound typically involves the optimization of reaction conditions to maximize yield and purity. This may include the use of advanced catalytic systems and continuous flow reactors to enhance the efficiency of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
8-(Nonyloxy)octanoic acid undergoes various chemical reactions, including:
Reduction: This reaction involves the removal of oxygen atoms or the addition of hydrogen atoms, leading to the formation of alcohols or alkanes.
Substitution: This reaction involves the replacement of one functional group with another, such as the substitution of a hydroxyl group with a halogen.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like thionyl chloride. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may yield carboxylic acids, while reduction may produce alcohols.
Wissenschaftliche Forschungsanwendungen
8-(Nonyloxy)octanoic acid has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential effects on biological systems, including its role in metabolic pathways and its interactions with cellular components.
Medicine: It is investigated for its potential therapeutic applications, such as its use in drug delivery systems and as a precursor for bioactive compounds.
Industry: It is utilized in the production of specialty chemicals, surfactants, and other industrial products.
Wirkmechanismus
The mechanism of action of 8-(Nonyloxy)octanoic acid involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or as a modulator of cellular signaling pathways. The exact mechanism depends on the specific context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
8-(Nonyloxy)octanoic acid can be compared with other similar compounds, such as:
Octanoic acid: A simpler carboxylic acid with a shorter carbon chain.
Decanoic acid: A carboxylic acid with a longer carbon chain.
Caprylic acid: Another name for octanoic acid, commonly found in coconut oil.
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and physical properties compared to its analogs.
Eigenschaften
CAS-Nummer |
106689-27-4 |
|---|---|
Molekularformel |
C17H34O3 |
Molekulargewicht |
286.4 g/mol |
IUPAC-Name |
8-nonoxyoctanoic acid |
InChI |
InChI=1S/C17H34O3/c1-2-3-4-5-6-9-12-15-20-16-13-10-7-8-11-14-17(18)19/h2-16H2,1H3,(H,18,19) |
InChI-Schlüssel |
KCSJTIHRTGVCGD-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCOCCCCCCCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



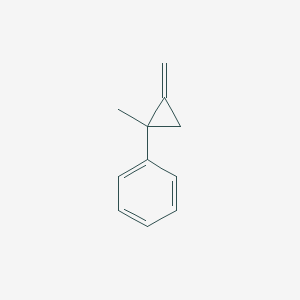
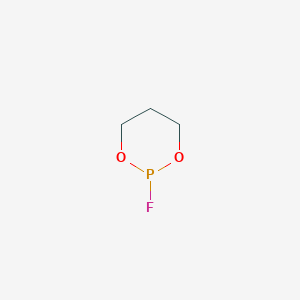
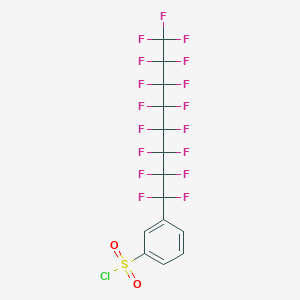
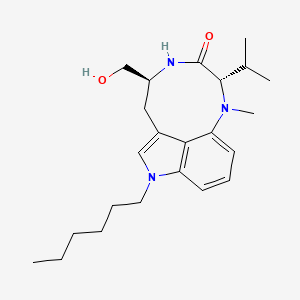
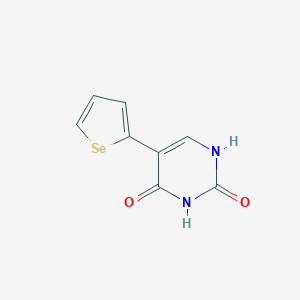
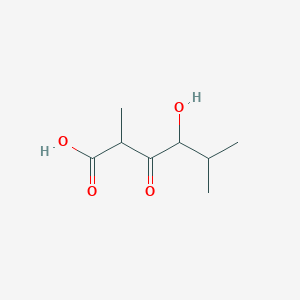
![2-Ethyl[1,3]thiazolo[4,5-c]pyridine](/img/structure/B14338313.png)
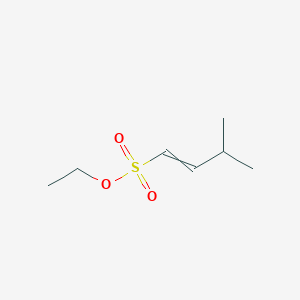
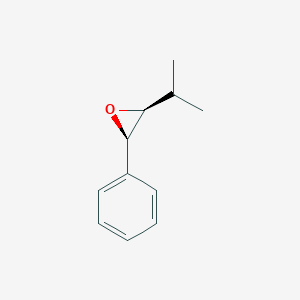
![{[(Butyltellanyl)methoxy]methyl}benzene](/img/structure/B14338331.png)
![2-({[1-Chloro-3-(cyclopentylmethoxy)propan-2-yl]oxy}methyl)oxirane](/img/structure/B14338337.png)
